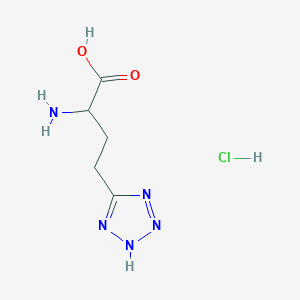

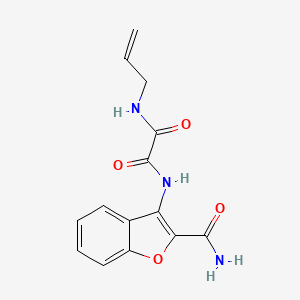

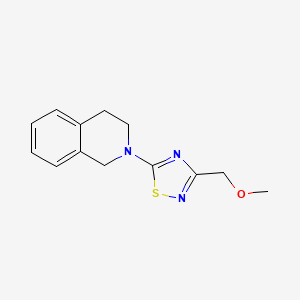

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide

カタログ番号 B2422458

CAS番号:

899754-90-6

分子量: 287.275

InChIキー: BSIIENFOGLTOJJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Corrosion Inhibition

- Summary of Application : This compound has been investigated for its ability to suppress corrosion of copper in a 3.5% NaCl solution .

- Methods of Application : The chemical structure was demonstrated using FT-IR, 1H-NMR, and 13C-NMR. According to weight loss (WL), potentiodynamic polarization (PDF), and electrochemical impedance spectroscopy (EIS) techniques, the synthetic inhibitor exhibits higher corrosion inhibition efficiency .

- Results or Outcomes : The corrosion rate decreases and the inhibition efficiency increases linearly with the concentration of inhibitor, reaching 93.3% at 0.01M. The adsorption of the compound obeys the Langmuir adsorption isotherm. The calculated adsorption isotherm parameter ∆Gads is a negative value equal to -10.14 KJ/mol, suggesting that the compound is adsorbed on the copper surface and achieves the spontaneous process .

2. Asymmetric Allylic Alkylation

- Summary of Application : The compound has been used in an organometal catalytic conversion of 3-aminooxindoles for the diastereo- and enantioselective synthesis of homoallylic aminooxindoles .

- Methods of Application : The asymmetric allylic alkylation of 3-aminooxindoles with allyl carboxylates proceeded smoothly to afford a series of chiral 3-allyl-3-aminooxindoles .

- Results or Outcomes : This work offers an alternative route to build these scaffolds. The application of this protocol is also highlighted by a significant conversion of products to the potential applicable spiro [indoline-3,2’-pyrrolidin]-2-one derivatives .

3. Antimicrobial Agents

- Summary of Application : Benzofuran derivatives, including N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, have been identified as potential antimicrobial agents .

- Methods of Application : These compounds are synthesized and then tested against various bacterial and fungal strains to determine their antimicrobial activity .

- Results or Outcomes : The specific results for N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide are not mentioned in the source, but benzofuran derivatives in general have shown promising results in combating microbial diseases .

4. Anti-tumor and Anti-viral Activities

- Summary of Application : Benzofuran compounds, including N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, have shown strong biological activities such as anti-tumor and anti-viral activities .

- Methods of Application : These compounds are synthesized and then tested in vitro and in vivo for their ability to inhibit tumor growth or viral replication .

- Results or Outcomes : The specific results for N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide are not mentioned in the source, but benzofuran derivatives in general have shown promising results in these fields .

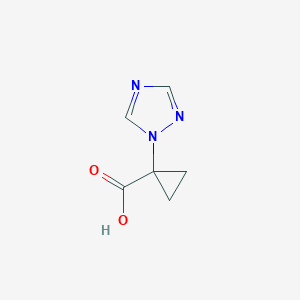

5. Generation of Alkylidene Carbenes

- Summary of Application : The lithium salt of trimethylsilyldiazomethane (TMSC(Li)N2) reacts with alkyl aryl ketones and aldehydes to give the corresponding homologous alkynes via alkylidene carbene intermediates .

- Methods of Application : The reaction with TMSC(Li)N2 is much more efficient than that with DAMP .

- Results or Outcomes : The resulting alkylidene carbenes can be trapped by an amine to afford enamines which are efficiently converted to the homologous aldehydes .

6. Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Summary of Application : A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .

- Methods of Application : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

- Results or Outcomes : The methodology has excellent yields and can be used for the derivatization of other less reactive carboxylate species .

特性

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIIENFOGLTOJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxyla...

86885-57-6; 86941-00-6

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

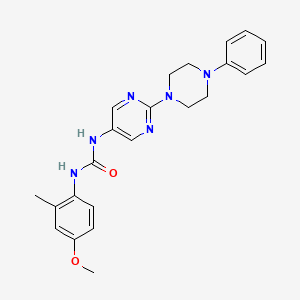

![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)

![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2422392.png)

![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)